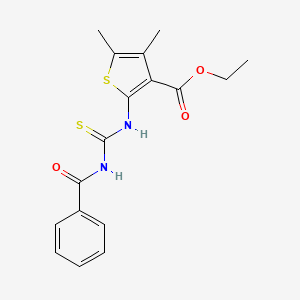
2-Pyrrolidinone, 1-(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-Butyl-2-pyrrolidinone is an organic compound with the molecular formula C8H15NO It belongs to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-sec-Butyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of N-sec-butyl-4-chlorobutyric acid amide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of 1-sec-butyl-2-pyrrolidinone often involves the catalytic hydrogenation of N-sec-butyl-4-cyanobutyric acid amide. This process is conducted under high pressure and temperature, using a metal catalyst such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-sec-Butyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 1-sec-butyl-2-pyrrolidinone can yield secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinones.
Applications De Recherche Scientifique
1-sec-Butyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-sec-butyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-Butyl-2-pyrrolidinone: Similar in structure but lacks the sec-butyl group, leading to different chemical properties and reactivity.
1-Methyl-2-pyrrolidinone: Contains a methyl group instead of a sec-butyl group, resulting in distinct physical and chemical characteristics.
2-Pyrrolidinone: The parent compound of the pyrrolidinone family, with a simpler structure and different reactivity.
Uniqueness: 1-sec-Butyl-2-pyrrolidinone is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
58244-30-7 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-butan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(2)9-6-4-5-8(9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
FAAHNQAYWKTLFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)




![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)

